1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine
Description
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl (3R,4R)-3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate, reflecting its stereochemical configuration and functional groups. The molecular formula is C11H21NO8S2 , with a molecular weight of 359.4 g/mol . The Boc group (tert-butoxycarbonyl) occupies the nitrogen atom of the pyrrolidine ring, while methylsulfonyloxy (-OSO2CH3) groups are attached to the 3R and 4R positions of the ring.
A key identifier is its SMILES notation:CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OS(=O)(=O)C)OS(=O)(=O)C,
which encodes the stereochemistry and connectivity. The compound’s CAS registry number is 288314-12-5 , and it is alternatively named (3R,4R)-tert-butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate in synthetic literature.
Table 1: Molecular identifiers for 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (3R,4R)-3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate |
| Molecular Formula | C11H21NO8S2 |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 288314-12-5 |
| SMILES | CC(C)(C)OC(=O)N1CC@HOS(=O)(=O)C |
Stereochemical Configuration and Conformational Analysis
The compound exhibits a fixed (3R,4R) stereochemistry, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies. The pyrrolidine ring adopts a twist conformation , with the Boc group occupying an equatorial position to minimize steric hindrance. The methylsulfonyloxy groups at C3 and C4 are positioned axially, creating a pseudo-C2 symmetry axis perpendicular to the ring plane.
Density functional theory (DFT) calculations suggest that the (3R,4R) configuration stabilizes the molecule through intramolecular hydrogen bonding between the sulfonyl oxygen atoms and the adjacent pyrrolidine hydrogen atoms. This stereochemical arrangement enhances the compound’s stability under acidic conditions, as the Boc group remains intact even in the presence of mild protonating agents.
Crystallographic Data and Molecular Packing
While explicit crystallographic data for this compound remains limited, analogous pyrrolidine derivatives with sulfonate ester groups crystallize in monoclinic systems with space group P21/c. The molecular packing is driven by van der Waals interactions between hydrophobic tert-butyl groups and dipole-dipole interactions between sulfonyloxy moieties.
In the solid state, the pyrrolidine ring adopts a half-chair conformation , with torsional angles between C2-C3 and C3-C4 averaging 45°–50°. The Boc group’s carbonyl oxygen participates in weak C–H···O hydrogen bonds with adjacent molecules, contributing to a layered crystal lattice. These structural features are critical for predicting solubility and reactivity in solid-phase synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO8S2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
tert-butyl 3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO8S2/c1-11(2,3)18-10(13)12-6-8(19-21(4,14)15)9(7-12)20-22(5,16)17/h8-9H,6-7H2,1-5H3 |
InChI Key |
QEFAZXPWLQHESA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine Core
Starting Material:
A suitable pyrrolidine derivative, such as (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine, can be synthesized via reduction of pyrrolidinone derivatives or obtained commercially.
- Reduction of pyrrolidinone to pyrrolidine using catalytic hydrogenation or hydride reagents (e.g., lithium aluminum hydride) under controlled conditions.
Introduction of Hydroxyl Groups at Positions 3 and 4
- Regioselective hydroxylation can be achieved through controlled oxidation or nucleophilic substitution reactions, often employing oxidizing agents like osmium tetroxide or via epoxidation followed by ring-opening.
Sulfonylation of Hydroxyl Groups
Reaction:
Conversion of hydroxyl groups into methylsulfonyl groups using methylsulfonyl chloride (methanesulfonyl chloride).
- Reagents: Methylsulfonyl chloride, triethylamine (as base)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Procedure:
a. Dissolve the hydroxyl-containing pyrrolidine in DCM.
b. Add triethylamine to neutralize the HCl formed.
c. Slowly add methylsulfonyl chloride dropwise at 0°C.
d. Stir at room temperature for 1-2 hours.
e. Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
f. Dry over Na₂SO₄ and concentrate to obtain the bis(methylsulfonyl) derivative.
Boc-Protection of the Nitrogen
Reaction:
Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) group.
- Reagents: Di-tert-butyl dicarbonate (Boc₂O), triethylamine
- Solvent: DCM or dichloromethane
- Temperature: 0°C to room temperature
- Procedure:
a. Dissolve the bis(methylsulfonyl) pyrrolidine in DCM.
b. Add triethylamine as base.
c. Add Boc₂O slowly at 0°C.
d. Stir for 2-4 hours at room temperature.
e. Wash with water, dry, and concentrate.
Yield:
Yields are generally quantitative (~99%), with high purity of the Boc-protected intermediate.
Data Tables Summarizing Reaction Conditions and Yields
| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Hydroxylation of pyrrolidine | Oxidants (e.g., OsO₄) | - | - | - | Variable | Regioselective hydroxylation |
| 2 | Sulfonylation | Methylsulfonyl chloride, triethylamine | DCM | 0°C to RT | 1-2 hours | 98-100% | Controlled addition, inert atmosphere |
| 3 | Boc-protection | Boc₂O, triethylamine | DCM | 0°C to RT | 2-4 hours | Quantitative (~99%) | Inert atmosphere |
Additional Considerations and Notes
Inert Atmosphere:
Most sulfonylation and Boc-protection steps are performed under nitrogen or argon to prevent moisture and side reactions.Purification:
Column chromatography or recrystallization from suitable solvents (heptanes, ethyl acetate) is employed to purify intermediates.Reaction Monitoring:
Thin-layer chromatography (TLC) and NMR spectroscopy are used to confirm reaction completion and purity.Safety Precautions: Handling methylsulfonyl chloride and Boc₂O requires appropriate protective equipment due to their corrosive and irritant nature.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyl groups can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the sulfonyl groups.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkyl or aryl derivatives, while reduction reactions can produce deprotected pyrrolidine derivatives.
Scientific Research Applications
(3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: By interacting with receptor sites, altering their activity.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine significantly impacts its reactivity and application:
- (3R,4R)-isomer (CAS: 288314-12-5) and (3S,4S)-isomer (CAS: 90481-30-4) differ in spatial arrangement, influencing their utility in asymmetric synthesis. For example, the (3R,4R)-isomer may preferentially form specific diastereomers in cycloaddition reactions, while the (3S,4S)-isomer could exhibit divergent reactivity in enzyme-mediated transformations .
| Property | This compound | (3R,4R)-isomer | (3S,4S)-isomer |
|---|---|---|---|
| CAS Number | 298681-11-5 | 288314-12-5 | 90481-30-4 |
| Stereochemistry | Racemic mixture | R,R-configuration | S,S-configuration |
| Typical Applications | General synthesis intermediate | Asymmetric catalysis | Chiral scaffolding |
Tosyl vs. Mesyloxy Substituents
Compounds with sulfonyl groups exhibit distinct reactivity based on substituent bulkiness and electronic effects:
- 3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine (CAS: 86553-38-0) features a tosyl (p-toluenesulfonyl) group at the 1-position. Tosylates are bulkier and more electron-withdrawing than mesyloxy groups, leading to slower nucleophilic substitution rates but greater thermal stability. In contrast, the mesyloxy groups in this compound facilitate faster reactions under milder conditions, making it preferable for labile substrates .
| Property | Mesyloxy Groups (Target Compound) | Tosyl Group (CAS: 86553-38-0) |
|---|---|---|
| Leaving Group Ability | High (fast substitution) | Moderate (requires harsh conditions) |
| Steric Bulk | Low | High |
| Electron Withdrawal | Moderate | Strong |
Alternative Protective Groups
The Boc group in the target compound contrasts with other protective strategies:
- N-Boc-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 946822-17-9) uses a Boc-protected amine but lacks sulfonyloxy groups, limiting its utility in substitution reactions. Conversely, 2-chloro-3,4-bis[(4-methoxyphenyl)methoxy]benzoic acid () employs benzyl ethers for hydroxyl protection, which require hydrogenolysis for deprotection—a less convenient process compared to acid-labile Boc removal .
Structural Analogues with Chlorinated Substituents
Chlorinated derivatives, such as 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride (CAS: 397872-18-3) , prioritize electrophilic reactivity over nucleophilic pathways. These compounds are often used in alkylation reactions, whereas the target compound’s mesyloxy groups enable SN2 mechanisms or elimination, showcasing divergent synthetic applications .
Research Implications and Gaps
While this compound is well-characterized as a versatile intermediate, empirical data on its physical properties (e.g., solubility, melting point) and catalytic applications remain sparse. Comparative studies with tosyl analogues (e.g., CAS: 86553-38-0) could elucidate optimal conditions for stereoretentive reactions .
Biological Activity
1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₁H₂₁N₁O₈S₂
- Molecular Weight : 359.42 g/mol
- CAS Number : 90481-30-4
The compound contains a pyrrolidine ring substituted with two methylsulfonyl groups and a Boc (tert-butyloxycarbonyl) protecting group.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an inhibitor in enzymatic reactions and its effects on cellular pathways.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows potential as a reversible inhibitor of lysine-specific demethylase 1 (LSD1), which plays a critical role in epigenetic regulation .
- Cellular Interaction : Research indicates that the compound may interact with various cellular targets, influencing pathways related to cell proliferation and apoptosis.
Study 1: Inhibition of LSD1
A significant study evaluated the inhibitory effects of this compound on LSD1. The findings revealed that the compound exhibited moderate inhibitory activity with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This suggests its potential as a therapeutic agent in diseases where LSD1 is implicated, such as cancer .
Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of compounds structurally related to this compound. It was found that certain derivatives could inhibit viral replication in vitro, indicating that modifications to the methylsulfonyl groups could enhance antiviral activity .
Table 1: Biological Activity Summary
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | LSD1 | ~5 | Moderate inhibition |
| Related Derivative A | Viral Protease | ~10 | Significant inhibition |
| Related Derivative B | Kinase X | ~15 | Weak inhibition |
Q & A
Basic Research Questions
Q. What is the primary synthetic utility of 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine in organic chemistry?
- The compound serves as a versatile intermediate for sequential nucleophilic substitution reactions. The methylsulfonyloxy (mesyl) groups at positions 3 and 4 act as excellent leaving groups, enabling displacement by nucleophiles (e.g., amines, thiols) under mild conditions. The Boc (tert-butoxycarbonyl) group at position 1 protects the pyrrolidine nitrogen, preventing undesired side reactions during functionalization. This dual functionality allows controlled synthesis of polysubstituted pyrrolidines, which are common scaffolds in medicinal chemistry .
Q. How should researchers handle and store this compound to ensure stability?
- Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the methylsulfonyloxy groups. Avoid exposure to moisture, strong bases, or nucleophilic solvents (e.g., DMSO), as these may prematurely displace the mesyl groups. Conduct preliminary stability tests via TLC or NMR to confirm integrity before use in critical reactions .
Advanced Research Questions
Q. What strategies minimize side reactions during nucleophilic substitution at positions 3 and 4?
- To avoid over-substitution or elimination:
- Sequential Functionalization : Use orthogonal protecting groups or stepwise deprotection. For example, selectively substitute one mesyl group using a mild nucleophile (e.g., NaN₃ in DMF at 50°C), then replace the second group under optimized conditions .
- Solvent Control : Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity without promoting side reactions. Avoid protic solvents that may hydrolyze mesyl groups prematurely .
- Temperature Modulation : Lower temperatures (0–25°C) reduce competing elimination pathways, especially in sterically hindered systems .
Q. How can stereochemical outcomes be controlled during substitution reactions?
- The stereochemistry of substitution depends on the reaction mechanism (SN1 vs. SN2) and the chiral environment of the pyrrolidine ring:
- Chiral Catalysts : Use transition-metal catalysts (e.g., Pd(PPh₃)₄) with chiral ligands to induce enantioselective substitution. For example, asymmetric Suzuki-Miyaura coupling with aryl boronic acids can yield enantiomerically enriched products .
- Ring Conformation : The Boc group influences the puckering of the pyrrolidine ring, directing nucleophiles to specific positions. Computational modeling (DFT) can predict preferred attack trajectories .
Q. What analytical methods are critical for characterizing substitution products?
- NMR Spectroscopy : Monitor the disappearance of mesyl proton signals (δ ~3.0–3.5 ppm) and integration of new substituent peaks.
- HPLC-MS : Confirm molecular weight and purity, especially for intermediates with labile groups.
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives, as demonstrated for related Boc-protected pyrrolidines .
Data Contradiction and Optimization
Q. How to resolve discrepancies in reported synthetic yields for derivatives of this compound?
- Discrepancies often arise from:
- Reagent Purity : Trace moisture or impurities in nucleophiles (e.g., NaN₃) can reduce yields. Pre-dry reagents over molecular sieves and use freshly distilled solvents .
- Catalyst Efficiency : Compare Pd-based systems (e.g., Pd(PPh₃)₄ in ) vs. Cu-mediated couplings. Pd catalysts generally provide higher yields for arylations but require rigorous oxygen-free conditions .
- Workup Methods : Acidic or basic workup may hydrolyze intermediates. Neutral extraction (e.g., sat. NH₄Cl) preserves labile groups .
Safety and Hazard Mitigation
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Avoid skin contact, as methylsulfonyloxy groups may act as alkylating agents.
- Ventilation : Use a fume hood to prevent inhalation of airborne particles.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Methodological Tables
| Analytical Benchmarks | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.4 ppm (Boc CH₃), δ 3.1 ppm (SO₃CH₃) |
| HPLC Retention Time | 8.2 min (C18 column, MeCN/H₂O 70:30) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
